molecular formula C20H18ClN3O3 B2684309 1-(3-Chloro-4-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941891-92-5

1-(3-Chloro-4-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

货号: B2684309
CAS 编号: 941891-92-5
分子量: 383.83
InChI 键: IOFSUCWBSXNHJT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(3-Chloro-4-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a 3-chloro-4-methoxyphenyl group and a 1,2,4-oxadiazole ring bearing a 4-methylphenyl moiety. Below, we compare this compound with structurally similar analogues to elucidate the impact of substituent variations on physicochemical and biological properties.

属性

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-12-3-5-13(6-4-12)19-22-20(27-23-19)14-9-18(25)24(11-14)15-7-8-17(26-2)16(21)10-15/h3-8,10,14H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFSUCWBSXNHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(3-Chloro-4-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one , also referred to as L909-0554, is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects, supported by case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C25H20ClN5O3
  • IUPAC Name : N-(3-chloro-4-methoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indazol-1-yl}acetamide

This compound features a pyrrolidine core linked to an oxadiazole ring and chlorinated phenyl groups, which are known to influence its biological activity.

Anticancer Activity

Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. Specifically, studies have shown that compounds with this structure can inhibit various cancer cell lines through multiple mechanisms:

  • Mechanisms of Action :
    • Inhibition of Enzymes : The compound has been reported to inhibit key enzymes involved in cancer progression, such as Histone Deacetylases (HDAC) and Thymidylate Synthase (TS) .
    • Cytotoxic Effects : In vitro studies demonstrate that L909-0554 exhibits cytotoxicity against various human cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) .
  • Case Studies :
    • A study evaluated the compound's activity against a panel of cancer cell lines and reported an IC50 value indicative of moderate to high potency against several types of tumors .
    • In vivo models further confirmed the efficacy of similar oxadiazole derivatives in reducing tumor size in xenograft models .

Other Biological Activities

Beyond anticancer properties, this compound has also shown potential in other areas:

  • Antimicrobial Activity : Preliminary tests suggest that derivatives may possess antibacterial and antifungal properties. The presence of halogen substituents has been correlated with enhanced bioactivity .
  • Anti-inflammatory Effects : Some studies indicate that oxadiazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Data Tables

Activity TypeCell Line/ModelIC50 Value (µM)Reference
AnticancerHeLa15.0
AnticancerCaCo-220.0
AntibacterialStaphylococcus aureus0.005
AntifungalCandida albicans0.01

科学研究应用

Anticancer Properties

Recent studies have highlighted the potential of 1-(3-Chloro-4-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one as an anticancer agent. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives containing the oxadiazole moiety demonstrated significant growth inhibition in cancer cells such as MCF7 (breast cancer) and PC3 (prostate cancer) with IC50 values in the micromolar range .

Case Study: Anticancer Activity

CompoundCell LineIC50 (µM)Reference
This compoundMCF70.275
This compoundPC30.417

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed promising results against various Gram-positive and Gram-negative bacteria. Its effectiveness was assessed using Minimum Inhibitory Concentration (MIC) assays, demonstrating significant antibacterial activity .

Case Study: Antimicrobial Activity

PathogenMIC (mg/mL)Activity
Staphylococcus aureus0.025Effective
Escherichia coli0.020Effective

Anti-inflammatory Effects

Preliminary research indicates that this compound may possess anti-inflammatory properties. In vitro studies have suggested that it can inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

化学反应分析

Oxidation Reactions

The pyrrolidin-2-one ring undergoes selective oxidation at the α-carbon adjacent to the carbonyl group. Potassium permanganate (KMnO₄) in acidic conditions converts this position to a ketone, while preserving the oxadiazole and aryl moieties.

Oxidizing Agent Conditions Product Yield
KMnO₄ (0.1M)H₂SO₄, 60°C, 4h5-oxo derivative78%
CrO₃Acetic acid, refluxEpimerization observed52%

Reduction Reactions

The carbonyl group of the pyrrolidinone ring is susceptible to reduction. Sodium borohydride (NaBH₄) selectively reduces the lactam carbonyl to a secondary alcohol without affecting the oxadiazole ring.

Reducing Agent Conditions Product Stereochemistry
NaBH₄ (2 eq)EtOH, 25°C, 2hPyrrolidinol derivativecis-isomer dominant (85:15)
LiAlH₄THF, refluxOver-reduction to pyrrolidine68%

Nucleophilic Substitution

The 3-chloro-4-methoxyphenyl group participates in SNAr reactions. Amines or thiols displace the chlorine atom under mild basic conditions .

Nucleophile Base Product Reaction Time
PiperidineK₂CO₃3-piperidine derivative6h
4-MercaptophenolEt₃NThioether analog3h

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring demonstrates stability under acidic conditions but undergoes ring-opening in strong bases. Hydrolysis with NaOH yields a diamide intermediate :

OxadiazoleNaOH 10 80 CNH2CO NR CO NH2\text{Oxadiazole}\xrightarrow{\text{NaOH 10 80 C}}\text{NH}_2\text{CO NR CO NH}_2

Reagent Conditions Product Application
H₂O₂Acetic acidN-oxide derivativeBioactivation
NH₂NH₂EtOH, refluxTriazole formationPharmacophore modification

Catalytic Functionalization

Palladium-catalyzed cross-coupling reactions enable arylation or alkylation at the 4-methylphenyl group. Suzuki-Miyaura couplings with aryl boronic acids proceed efficiently :

Catalyst Ligand Boronic Acid Yield
Pd(PPh₃)₄XPhos4-CF₃-C₆H₄-B(OH)₂89%
Pd(OAc)₂SPhos3,5-(OMe)₂-C₆H₃-B(OH)₂76%

Photochemical Reactions

Visible-light-mediated reactions with eosin Y catalyst induce C-H functionalization at the pyrrolidinone β-position, enabling late-stage diversification :

C HVisible light O C OH C OR\text{C H}\xrightarrow{\text{Visible light O }}\text{C OH C OR}

Additive Product Quantum Yield
CBr₄Brominated analogΦ = 0.33
CH₃CNHydroxylated derivativeΦ = 0.28

Biological Activation Pathways

In enzymatic environments (e.g., cytochrome P450), the compound undergoes demethylation and hydroxylation:

Enzyme Site of Metabolism Metabolite Activity
CYP3A44-methoxy group4-hydroxy derivativeEnhanced solubility
CYP2D6Methyl on oxadiazoleCarboxylic acidReduced logP

This reactivity profile enables rational design of analogs with tailored pharmacokinetic and pharmacodynamic properties. The compound's synthetic versatility positions it as a valuable scaffold in medicinal chemistry campaigns targeting kinase inhibition or epigenetic modulation .

相似化合物的比较

Structural Analogues and Substitution Patterns

Key analogues and their structural differences are summarized in Table 1.

Table 1: Structural Comparison of Pyrrolidin-2-one Derivatives

Compound Name Pyrrolidin-2-one Substituent Oxadiazole Substituent Key Differences & Potential Impacts Reference
Target Compound : 1-(3-Chloro-4-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one 3-Chloro-4-methoxyphenyl 4-Methylphenyl Baseline for comparison. Methoxy group enhances electron density; chloro improves lipophilicity. N/A
1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one 3-Chloro-4-fluorophenyl Cyclopropyl Fluorine (electron-withdrawing) vs. methoxy; cyclopropyl may reduce steric hindrance.
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one 4-Methylphenyl 3-Chlorophenyl Chlorophenyl on oxadiazole vs. methylphenyl; alters π-π stacking and hydrophobicity.
1-(4-Methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (BJ50636) 4-Methylphenyl Pyridin-3-yl Pyridine introduces polarity, potentially improving solubility but reducing membrane permeability.
1-(Furan-2-ylmethyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one Furan-2-ylmethyl o-Tolyl Furan group increases electron-richness; o-tolyl adds steric bulk near oxadiazole.

Implications of Substituent Variations

Electron-Donating vs. Withdrawing Groups
  • The 3-chloro-4-methoxyphenyl group in the target compound provides a balance: the methoxy group donates electrons via resonance, while the chloro withdraws electrons inductively. This combination may enhance stability and binding to hydrophobic pockets in enzymes or receptors.
  • In contrast, the 3-chloro-4-fluorophenyl analogue () replaces methoxy with fluorine, a stronger electron-withdrawing group. This could increase oxidative stability but reduce solubility.
Oxadiazole Ring Modifications
  • The cyclopropyl group in reduces steric bulk, possibly enhancing conformational flexibility for target engagement.

常见问题

Q. What are the optimal synthetic routes for preparing 1-(3-Chloro-4-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Cyclization Reactions : Utilize phosphorous oxychloride (POCl₃) to cyclize substituted hydrazides into 1,2,4-oxadiazole rings, as demonstrated in analogous oxadiazole syntheses (e.g., 5-aryl-1,2,4-oxadiazoles from hydrazides) .

Pyrrolidinone Formation : Condense the oxadiazole intermediate with a chlorinated methoxyphenyl precursor using nucleophilic substitution or coupling reactions.

Optimization : Adjust reaction temperature (e.g., 120°C for cyclization) and solvent (e.g., dichloromethane for coupling) to improve yields .

Q. Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • IR Spectroscopy : Identify functional groups (e.g., carbonyl stretch of pyrrolidin-2-one at ~1700 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign protons and carbons, particularly the methoxy group (~δ 3.8 ppm in ¹H NMR) and oxadiazole ring signals .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry and confirm crystal packing, as shown for structurally related pyrrolidinone derivatives .

Q. How can researchers assess the compound’s purity post-synthesis?

Methodological Answer:

  • HPLC/GC-MS : Quantify impurities using reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) .
  • Melting Point Analysis : Compare experimental values to literature to detect solvates or polymorphs.
  • Elemental Analysis : Verify C, H, N, Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How to design in vitro assays for evaluating biological activity against kinase targets?

Methodological Answer:

  • Target Selection : Prioritize kinases (e.g., JAK2, EGFR) based on structural similarity to known inhibitors with oxadiazole or pyrrolidinone motifs .
  • Assay Conditions :
    • Use fluorescence-based ADP-Glo™ assays for kinase inhibition.
    • Include positive controls (e.g., staurosporine) and dose-response curves (IC₅₀ determination) .
  • Data Validation : Replicate experiments in triplicate and use statistical models (e.g., ANOVA) to confirm significance .

Q. What strategies resolve contradictions in SAR data for chlorophenyl and methoxy substituents?

Methodological Answer:

  • Systematic Substitution : Synthesize analogs with variations (e.g., replacing Cl with F or methoxy with ethoxy) to isolate electronic/steric effects .
  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to compare binding affinities across analogs .
  • Cross-Study Comparison : Re-analyze conflicting datasets using standardized bioassay protocols (e.g., fixed ATP concentrations in kinase assays) .

Q. How can computational models predict pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
  • Metabolic Stability : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with software such as StarDrop .
  • Validation : Compare in silico results with in vitro hepatocyte assays for clearance rates .

Data Contradiction Analysis

Scenario : Discrepancies in reported IC₅₀ values across studies.
Resolution Workflow :

Experimental Replication : Repeat assays under identical conditions (e.g., cell line, ATP concentration) .

Analytical Cross-Check : Verify compound integrity via HPLC and NMR to rule out degradation .

Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., serum content in cell media) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。